molecular formula C8H17NO B6152889 (2R)-2-(cyclopentylamino)propan-1-ol CAS No. 1568073-66-4

(2R)-2-(cyclopentylamino)propan-1-ol

Cat. No. B6152889
CAS RN: 1568073-66-4
M. Wt: 143.2
InChI Key:
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Description

(2R)-2-(Cyclopentylamino)propan-1-ol, also known as 2-cyclopentylaminopropanol, is a cyclic secondary amine that is widely used in scientific research. It is a highly versatile compound with a wide range of applications in fields such as organic synthesis, biochemistry, and pharmacology.

Scientific Research Applications

(2R)-2-(cyclopentylamino)propan-1-ol is used in a variety of scientific research applications. It is used in organic synthesis as a reagent for the preparation of a variety of compounds, such as amides, esters, and amines. It is also used as a catalyst in the synthesis of polymers, and as a ligand in the synthesis of coordination compounds. In biochemistry, it is used as a substrate in enzyme kinetics studies, and as a reagent in the synthesis of peptides. In pharmacology, it is used as an inhibitor of enzymes involved in the metabolism of drugs, and as a tool for studying the pharmacokinetics of drugs.

Mechanism of Action

The exact mechanism of action of (2R)-2-(cyclopentylamino)propan-1-ol is still not fully understood. However, it is believed that the cyclopentyl group of the molecule interacts with enzymes and other proteins, resulting in a variety of effects. For example, it has been shown to inhibit the enzyme cytochrome P450, which is involved in the metabolism of drugs. It has also been shown to interact with the opioid receptor, resulting in an analgesic effect.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2R)-2-(cyclopentylamino)propan-1-ol depend on the concentration and duration of exposure. In general, it has been shown to have anticonvulsant, anti-inflammatory, and analgesic effects. It has also been shown to have neuroprotective effects, and to be able to reduce the symptoms of depression and anxiety.

Advantages and Limitations for Lab Experiments

The main advantage of using (2R)-2-(cyclopentylamino)propan-1-ol in lab experiments is its versatility. It can be used in a variety of applications, from organic synthesis to biochemistry and pharmacology. However, it also has some limitations. For example, it can be toxic in high concentrations, and it can interfere with the metabolism of drugs.

Future Directions

The potential future directions for (2R)-2-(cyclopentylamino)propan-1-ol research include further exploration of its biochemical and physiological effects, as well as its mechanism of action. Additionally, further research could be done to explore its potential applications in drug development, such as in the development of novel analgesics and anti-depressants. Other potential future directions include the exploration of its potential use as a catalyst in organic synthesis, and the development of novel synthetic pathways for its synthesis.

Synthesis Methods

The synthesis of (2R)-2-(cyclopentylamino)propan-1-ol is achieved through a two-step reaction process. The first step involves the reaction of cyclopentanone with ammonia in the presence of a base catalyst, such as sodium hydroxide. This reaction produces the cyclopentanamine, which is then reacted with propanol in the presence of a strong acid catalyst, such as hydrochloric acid, to form the desired product. This two-step process is relatively simple and cost-effective, making it a popular choice for the synthesis of (2R)-2-(cyclopentylamino)propan-1-ollaminopropanol.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2R)-2-(cyclopentylamino)propan-1-ol involves the conversion of a cyclopentene derivative to the desired product through a series of chemical reactions.", "Starting Materials": [ "Cyclopentene", "Hydrogen gas", "Sodium borohydride", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "1-bromo-2-propanol", "Cyclopentylamine" ], "Reaction": [ "Cyclopentene is hydrogenated in the presence of a catalyst to form cyclopentane.", "Sodium borohydride is used to reduce cyclopentane to cyclopentanol.", "Cyclopentanol is reacted with hydrochloric acid to form cyclopentyl chloride.", "1-bromo-2-propanol is reacted with sodium hydroxide to form 2-propanol.", "Cyclopentyl chloride is reacted with cyclopentylamine to form N-cyclopentylcyclopentylamine.", "N-cyclopentylcyclopentylamine is reacted with 2-propanol in the presence of a catalyst to form (2R)-2-(cyclopentylamino)propan-1-ol." ] }

CAS RN

1568073-66-4

Product Name

(2R)-2-(cyclopentylamino)propan-1-ol

Molecular Formula

C8H17NO

Molecular Weight

143.2

Purity

95

Origin of Product

United States

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